molecular formula C21H21FN4O2S B2913564 2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189968-14-6

2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2913564
CAS No.: 1189968-14-6
M. Wt: 412.48
InChI Key: ZCWUEICZMOEGHQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

  • Influenza Virus Inhibition : Compounds within the spirothiazolidinone class, structurally related to the chemical , have been designed, synthesized, and evaluated for their antiviral properties, specifically against the influenza A/H3N2 virus. The most potent analogues in these studies demonstrated significant activity, highlighting the potential of these compounds in the development of new antiviral drugs (Çağla Begüm Apaydın et al., 2021; Çağla Begüm Apaydın et al., 2020).

  • Coronavirus Inhibition : Additional research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives has shown inhibitory effects against human coronavirus, including strains like 229E. This suggests that modifications of the spirothiazolidinone scaffold could yield promising antiviral agents for the treatment of coronavirus infections (Çağla Begüm Apaydın et al., 2019).

Antimicrobial Applications

  • Antibacterial and Antifungal Properties : The synthesis and evaluation of thiourea derivatives have demonstrated significant interactions with bacterial cells, both in free and biofilm states, indicating potential for the development of new antimicrobial agents with specific effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).

  • Antituberculosis Activity : New derivatives featuring the spirothiazolidinone backbone have been synthesized and shown to possess in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. This underscores the potential of these compounds in tuberculosis treatment strategies (Özlen Güzel et al., 2006).

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-29-17-4-2-3-16(13-17)23-20(28)26-11-9-21(10-12-26)24-18(19(27)25-21)14-5-7-15(22)8-6-14/h2-8,13H,9-12H2,1H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWUEICZMOEGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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